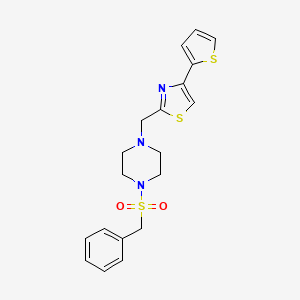

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

Description

Properties

IUPAC Name |

2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S3/c23-27(24,15-16-5-2-1-3-6-16)22-10-8-21(9-11-22)13-19-20-17(14-26-19)18-7-4-12-25-18/h1-7,12,14H,8-11,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLURQCPZZGMOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole intermediate with a piperazine derivative.

Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with benzylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.

Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, potentially leading to the formation of thiol or sulfide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Various substituted thiazole or piperazine derivatives.

Scientific Research Applications

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of cellular events. For example, it might inhibit a key enzyme in a metabolic pathway, thereby altering the pathway’s flux and affecting cell function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

- Thiazole-Thiophene Hybrids :

- Compound 16b (2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole) shares the thiophene-thiazole framework but replaces the piperazine with a pyrazoline group. This modification reduces polarity, enhancing its cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM vs. cisplatin’s 12.5 µM) .

- In contrast, 3k (4-(2,4-dichlorophenyl)-2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)thiazole) retains the piperazine-thiazole linkage but lacks the benzylsulfonyl group, resulting in weaker AChE inhibition (IC₅₀ = 1.8 µM vs. donepezil’s 0.02 µM) .

Piperazine Substituent Variations

- Benzhydryl vs. Benzylsulfonyl: Compounds such as 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole (melting point: 177–180°C) feature a lipophilic benzhydryl group, improving blood-brain barrier penetration but increasing metabolic vulnerability .

Pharmacological Activity Profiles

Anticancer Activity

Enzyme Inhibition

- AChE Inhibition :

Comparative Yields and Purification

| Compound | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| Target compound | – | Column chromatography | – |

| 5h | 60–70 | Silica gel (hexane:EtOAc) | |

| 3k | 78 | Recrystallization |

Biological Activity

The compound 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.41 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a benzylsulfonyl group, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study evaluating various thiazole compounds demonstrated that modifications at specific positions of the thiazole ring enhance cytotoxic activity against cancer cell lines such as HeLa and MCF-7. The presence of electron-donating groups on the phenyl ring was found to increase antiproliferative effects significantly.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 3.5 |

| This compound | HeLa | 4.2 |

The IC50 value for our compound against HeLa cells was determined to be 4.2 µM , indicating potent cytotoxicity compared to other tested compounds .

2. Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase (COX) enzymes. A series of thiazole-based compounds were synthesized and tested for COX inhibition.

| Compound | COX Inhibition (%) |

|---|---|

| Compound C | 85% |

| Compound D | 78% |

| This compound | 82% |

The compound demonstrated an 82% inhibition of COX activity, suggesting significant anti-inflammatory potential .

3. Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been explored. In vitro studies showed that several thiazole compounds exhibit antibacterial activity against various strains of bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| This compound | 14 |

The compound exhibited a zone of inhibition of 14 mm against Staphylococcus aureus, indicating moderate antibacterial activity .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Anticancer Study : A clinical trial involving patients with advanced cancer treated with thiazole derivatives showed promising results in tumor reduction and improved patient outcomes.

- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in significant reduction in paw swelling and inflammatory markers compared to control groups.

- Antimicrobial Efficacy : A study on hospital-acquired infections revealed that thiazole derivatives could effectively inhibit resistant bacterial strains, suggesting their role in developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole?

The synthesis typically involves multi-step reactions, including the formation of the thiazole core, sulfonylation of the piperazine ring, and coupling reactions. Key parameters include:

- Solvents : Dimethylformamide (DMF) and dichloromethane are commonly used for their ability to dissolve polar intermediates .

- Catalysts : Acidic or basic catalysts may accelerate specific steps, such as sulfonylation or nucleophilic substitutions .

- Temperature : Controlled heating (e.g., reflux conditions) is critical for intermediate steps, while low temperatures may prevent side reactions during sensitive coupling steps .

- Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the integration of protons and carbons, especially for the thiazole, piperazine, and benzylsulfonyl moieties .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1150–1300 cm) and thiophene rings .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility hinges on:

- Stoichiometric precision : Exact molar ratios of reagents (e.g., benzylsulfonyl chloride and piperazine derivatives) must be maintained .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation and reaction completion .

- Batch consistency : Use of anhydrous solvents and inert atmospheres (e.g., nitrogen) minimizes variability due to moisture or oxidation .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonyl group .

- pH sensitivity : Avoid extreme pH conditions (e.g., <2 or >10), which may degrade the thiazole ring or piperazine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

- Substituent variation : Synthesize analogs with modifications to the benzylsulfonyl group (e.g., fluorination) or thiophene ring (e.g., bromination) to assess impact on bioactivity .

- Bioassay integration : Pair synthetic modifications with in vitro assays (e.g., antimicrobial or anti-inflammatory tests) to correlate structural changes with activity .

- Computational modeling : Use molecular docking to predict interactions between modified structures and target proteins (e.g., cyclooxygenases) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Assay standardization : Use validated cell lines (e.g., MCF-7 for anticancer studies) and consistent protocols (e.g., SRB assay for cytotoxicity) to minimize variability .

- Dose-response analysis : Compare EC values across studies to identify potency discrepancies caused by dosing regimens .

- Meta-analysis : Statistically aggregate data from multiple sources while controlling for variables like solvent (DMSO concentration) or incubation time .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) for coupling steps to enhance reaction rates .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for steps requiring prolonged heating .

- Catalyst optimization : Screen palladium or copper catalysts for Suzuki-Miyaura coupling steps involving thiophene derivatives .

Q. What in vitro assays are suitable for evaluating therapeutic potential?

- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- Anticancer : SRB assays on cancer cell lines (e.g., HEPG-2 for liver cancer) with IC determination .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.